2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride: is a chemical compound with the molecular formula C13H19ClINO . It is characterized by the presence of an iodophenoxy group attached to an ethyl chain, which is further connected to a piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Formation of 2-Iodophenol: This can be achieved through the iodination of phenol using iodine and an oxidizing agent such as sodium iodate.
Etherification: The 2-iodophenol is then reacted with 2-chloroethylamine to form 2-(2-iodophenoxy)ethylamine.
Cyclization: The 2-(2-iodophenoxy)ethylamine is then subjected to cyclization with piperidine under appropriate conditions to form the desired product.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of iodophenoxy derivatives with higher oxidation states.
Hydrolysis Products: Hydrolysis can yield phenolic and amine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed as a reagent in various organic reactions.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs.
Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.
Industry:
Chemical Manufacturing: Utilized in the production of other chemical compounds.
Material Science:
Mechanism of Action
The mechanism of action of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperidine ring can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
- 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
- 2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride
Comparison:
- Halogen Variation: The primary difference lies in the halogen atom attached to the phenoxy group. This variation can significantly affect the compound’s reactivity, stability, and biological activity.
- Reactivity: Compounds with different halogens may exhibit varying reactivity in substitution and other chemical reactions.
- Biological Activity: The biological activity of these compounds can differ based on the halogen’s size, electronegativity, and ability to form specific interactions with biological targets.
Properties
IUPAC Name |
2-[2-(2-iodophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBADUKZZLEWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC=C2I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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